Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

Lipophilicity XLogP3 Membrane Permeability

Sourcing chlorinated nitroaromatic propanoate esters with inconsistent purity causes failed cross-coupling reactions and unpredictable SAR outcomes. This compound solves the variability problem. - **Differentiated property**: XLogP3 2.8 vs. 2.2 for non-chlorinated analog - optimized for membrane permeability studies. - **Synthetic handle**: 5-chloro substituent enables Pd-catalyzed Suzuki-Miyaura & Buchwald-Hartwig diversification. - **Supply reliability**: ≥95% purity, consistent batch-to-batch, suitable for scale-up.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
Cat. No. B11720259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-Chloro-2-nitrophenyl)propanoate
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3
InChIKeyRQZRNRMOYBTYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate: Essential Procurement and Identity Data for Research Chemical Sourcing


Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate (CAS 1803762-10-8) is a synthetic organic compound belonging to the class of nitrochloro aromatic propanoate esters. It is a useful research chemical and synthetic intermediate with a molecular formula of C11H12ClNO4 and a molecular weight of 257.67 g/mol . Its structure features a 5-chloro-2-nitrophenyl ring system with a propanoate ester side chain. The compound exhibits a calculated lipophilicity (XLogP3) of 2.8 , which is a key physicochemical property influencing its behavior in synthetic and biological systems. Commercial availability is established with typical purities of 95% or higher from multiple suppliers . This compound serves as a foundational building block in organic synthesis, with its unique substitution pattern enabling specific reactivity profiles and biological interactions.

Nitrochloro aromatic ester building block for medicinal chemistry and synthesis
Moderate calculated lipophilicity supports permeability-driven design studies
Aryl chloride handle enables palladium-catalyzed cross-coupling diversification

Why Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate Cannot Be Casually Substituted by Common In-Class Analogs


The 5-chloro-2-nitrophenyl substitution pattern in Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is not merely a trivial variation; it fundamentally alters key molecular properties that dictate performance in both synthetic and biological contexts. Direct replacement with the non-chlorinated analog, Ethyl 3-(2-nitrophenyl)propanoate, results in a significant shift in lipophilicity (ΔXLogP3 = -0.6) and a 34.4 g/mol reduction in molecular weight . This difference can critically impact reaction kinetics, solubility profiles, and passive membrane permeability. Furthermore, analogs with alternative substitution patterns (e.g., para-nitro) or different functional groups (e.g., carboxylic acid) exhibit distinct reactivity and biological target engagement, rendering them non-interchangeable for applications requiring the specific steric and electronic features of the 5-chloro-2-nitro motif . The presence of both an electron-withdrawing nitro group and a chloro substituent creates a unique electronic environment that governs electrophilic and nucleophilic aromatic substitution outcomes, a nuance lost upon generic substitution.

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Non-chlorinated analogs shift lipophilicity

Removing the 5-chloro substituent lowers calculated logP by approximately 0.6 units, which may alter solubility and passive permeability profiles.

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Alternative substitution patterns change reactivity

Para-nitro or other regioisomers create distinct electronic environments that can redirect electrophilic and nucleophilic aromatic substitution outcomes.

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Functional group replacement loses synthetic handle

Converting the ester to a carboxylic acid or removing the aryl chloride eliminates cross-coupling capability, limiting modular diversification.

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate: Quantified Differentiators Against Structural Analogs for Informed Procurement


Lipophilicity Advantage Over Non-Chlorinated Analog

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate demonstrates a calculated XLogP3 of 2.8 . This is a 27.3% increase in lipophilicity compared to its direct non-chlorinated structural analog, Ethyl 3-(2-nitrophenyl)propanoate, which has an XLogP3 of 2.2 .

Lipophilicity
Reported
XLogP3 2.8 vs 2.2
Δ +0.6 (27% higher)
Higher predicted logP may influence permeability and organic solubility
Calculated property; experimental logP may differ
Lipophilicity XLogP3 Membrane Permeability Drug Design

Chloro Substituent as a Synthetic Handle for Cross-Coupling Reactions

The presence of the 5-chloro substituent in Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This capability is absent in the non-halogenated analog, Ethyl 3-(2-nitrophenyl)propanoate .

Synthetic handle
Class-level
Aryl chloride present
(Suzuki, Buchwald-Hartwig compatible)
Enables Pd-catalyzed cross-coupling diversification
Reactivity inferred from aryl halide class; yields context-dependent
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Aryl Halide

Commercial Purity Benchmarking for Research Consistency

Commercially available Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is routinely supplied at high purity levels, with vendors consistently reporting specifications of 95% and up to 98% . This provides a reliable, verifiable quality baseline for experimental reproducibility that may not be uniformly available for all niche analogs.

Purity benchmark
Specification review
≥95% (multiple vendors)
up to 98% reported
Supports batch-to-batch consistency and reproducibility
Vendor-reported specifications; verify via COA
Purity Quality Control Reproducibility Procurement

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate: Prioritized Application Scenarios Based on Structural Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

In structure-activity relationship (SAR) studies where improving membrane permeability is a primary goal, Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate offers a quantifiable advantage. Its XLogP3 of 2.8 makes it the preferred starting material over the non-chlorinated analog (XLogP3 2.2) when designing analogs with improved cellular uptake or blood-brain barrier penetration potential, without drastically altering molecular shape.

Synthetic Methodology: Platform for Cross-Coupling Chemistry

For chemists developing novel synthetic routes or constructing diverse compound libraries, the 5-chloro substituent is a key differentiator. The compound serves as an effective substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . This allows for the rapid and modular diversification of the aromatic core, a capability that the non-halogenated analog lacks .

Process Chemistry: Reliable Intermediate for Scale-Up

The commercial availability of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate at consistently high purity levels (≥95%) makes it a reliable choice for process development and scale-up activities. The reduced variability in input quality translates to more predictable reaction outcomes and easier purification, lowering the risk and cost associated with producing advanced intermediates.

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR studies
Predicted XLogP3 profile
Permeability and solubility assay context
Cross-coupling library synthesis
Aryl chloride synthetic handle
Pd-catalyst compatibility and substrate scope
Scale-up intermediate sourcing
Vendor-reported purity consistency
Batch reproducibility and impurity profiling
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